molecular formula C10H11F2NO2 B12963963 Ethyl 2-(6-amino-2,3-difluorophenyl)acetate

Ethyl 2-(6-amino-2,3-difluorophenyl)acetate

Cat. No.: B12963963
M. Wt: 215.20 g/mol
InChI Key: SLIAIPYUMNCGRT-UHFFFAOYSA-N
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Description

Ethyl 2-(6-amino-2,3-difluorophenyl)acetate is an organic compound with the molecular formula C10H11F2NO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-amino-2,3-difluorophenyl)acetate typically involves the esterification of 2-(6-amino-2,3-difluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-amino-2,3-difluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(6-amino-2,3-difluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-amino-2,3-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the fluorine atoms enhance its lipophilicity and metabolic stability. These properties make it a valuable compound for studying enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,6-difluorophenyl)acetate
  • Ethyl 2-(3,5-difluorophenyl)acetate
  • Ethyl 2-(4-fluorophenyl)acetate

Uniqueness

Ethyl 2-(6-amino-2,3-difluorophenyl)acetate is unique due to the presence of both an amino group and two fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-(6-amino-2,3-difluorophenyl)acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-9(14)5-6-8(13)4-3-7(11)10(6)12/h3-4H,2,5,13H2,1H3

InChI Key

SLIAIPYUMNCGRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)F)N

Origin of Product

United States

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